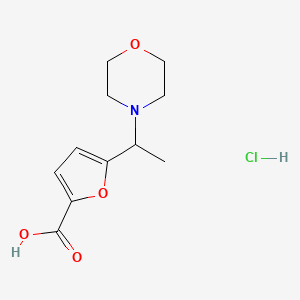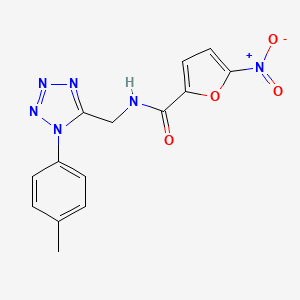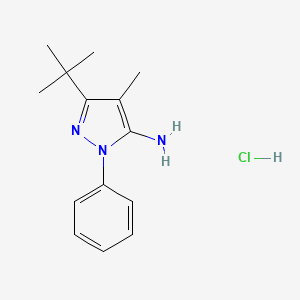
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
The chemical compound (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has been explored for its potential applications in various fields of scientific research, notably in the development of herbicides. A study demonstrated that introducing pharmacophores like cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2-o-tolylacetate into the scaffold of triazolinone resulted in compounds with significant herbicidal activities. Among these, certain derivatives exhibited better herbicidal efficacy compared to phenylurea-type triazolinones, highlighting their potential as postemergent herbicides for controlling broadleaf weeds in rice fields (Luo et al., 2008).
Antioxidant Applications
Another significant area of research has been the antioxidant properties of related compounds, with ethoxyquin (EQ) being widely used in animal feed to protect against lipid peroxidation. Despite its widespread use, concerns regarding its potential harmful effects have spurred investigations into its safety and toxicological profile. Studies focusing on ethoxyquin's ability to pass from feed to farmed animals and potentially to humans through consumption have been conducted to ensure its safe use at permitted concentrations, aiming to mitigate any adverse health impacts (Blaszczyk et al., 2013).
Molecular Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activities of novel compounds derived from quinazoline, including those similar in structure to this compound, have been explored as well. Research in this area aims to develop new antimicrobial agents by synthesizing and characterizing various quinazoline derivatives and evaluating their efficacy against microbial pathogens. This includes the creation of compounds with potential applications in treating infections or as preservatives in various products to enhance their shelf-life and safety (Habib et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the reaction of the resulting intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea.", "Starting Materials": [ "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-N'-phenyl-N-(3-phenylpropyl)urea" ], "Reaction": [ "Step 1: Condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a base such as triethylamine or potassium carbonate to form the intermediate 1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)phenyl isocyanate.", "Step 2: Reaction of the intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea in the presence of a catalyst such as copper iodide or palladium acetate to form the final product (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
Número CAS |
941946-22-1 |
Fórmula molecular |
C20H22N4O3 |
Peso molecular |
366.421 |
Nombre IUPAC |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H22N4O3/c1-2-27-14-8-13-24-18(16-11-6-7-12-17(16)22-20(24)26)23-19(25)21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H2,21,23,25) |
Clave InChI |
GWXXYFFFGUHXQS-PTGBLXJZSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



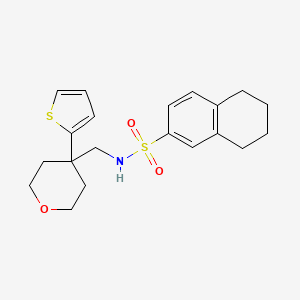
![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
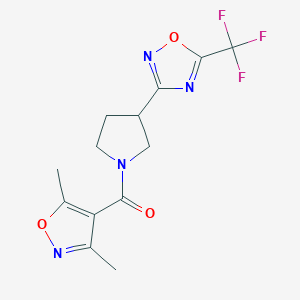
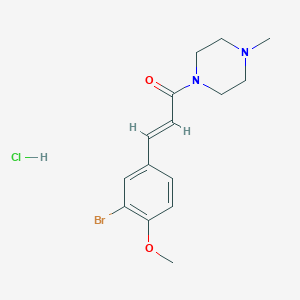


![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
